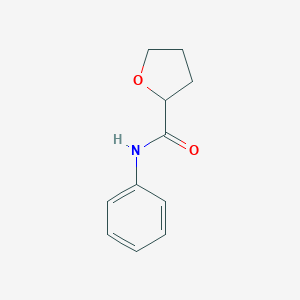

N-phenyloxolane-2-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

115231-78-2 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23g/mol |

IUPAC Name |

N-phenyloxolane-2-carboxamide |

InChI |

InChI=1S/C11H13NO2/c13-11(10-7-4-8-14-10)12-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,12,13) |

InChI Key |

NTBZYNPSZZIZLS-UHFFFAOYSA-N |

SMILES |

C1CC(OC1)C(=O)NC2=CC=CC=C2 |

Canonical SMILES |

C1CC(OC1)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis and Chemical Modifications of N Phenyloxolane 2 Carboxamide

Established Synthetic Routes for N-phenyloxolane-2-carboxamide

The creation of the N-phenyloxolane-2-carboxamide core structure relies on fundamental amide bond formation reactions, utilizing both traditional and contemporary methodologies.

Stepwise Synthesis Methodologies for the Core Structure

The most conventional method for synthesizing N-phenyloxolane-2-carboxamide involves a two-step process. This begins with the activation of the carboxylic acid of oxolane-2-carboxylic acid (also known as tetrahydrofuran-2-carboxylic acid). This activation is typically achieved by converting the carboxylic acid into a more reactive acyl chloride. Reagents such as thionyl chloride or oxalyl chloride are commonly used for this transformation in an aprotic solvent. fishersci.co.uk The resulting oxolane-2-carbonyl chloride is then reacted with aniline (B41778) in the presence of a base to neutralize the hydrochloric acid byproduct, yielding the final N-phenyloxolane-2-carboxamide product. researchgate.net This step-wise approach is a robust and long-established method for creating amide bonds. dur.ac.uk

An alternative established route involves the direct thermal condensation of a carboxylic acid and an amine, which occurs at high temperatures (often exceeding 200°C) to eliminate water. luxembourg-bio.com However, these conditions can be too harsh for sensitive substrates.

Novel Synthetic Approaches for N-phenyloxolane-2-carboxamide and its Derivatives

Modern synthetic chemistry favors one-pot methods that avoid the isolation of reactive intermediates like acyl chlorides. These novel approaches utilize a wide array of coupling reagents that facilitate direct amide bond formation between a carboxylic acid and an amine under milder conditions. luxembourg-bio.com These reagents work by creating a highly activated ester intermediate in situ. fishersci.co.uk

Prominent among these are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC). fishersci.co.ukluxembourg-bio.com The reaction is often enhanced by the addition of activating agents like 1-Hydroxybenzotriazole (HOBt) or 4-(Dimethylamino)pyridine (DMAP), which can improve yields and reduce side reactions. nih.govpeptide.com Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxy-tris-pyrrolidinophosphonium hexafluorophosphate) and aminium/uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also powerful coupling agents used for forming challenging amide bonds. iris-biotech.dersc.orgnih.gov

These methods offer the advantage of being single-step procedures with high yields and compatibility with a wider range of functional groups, making them highly suitable for the synthesis of N-phenyloxolane-2-carboxamide and its complex derivatives. nih.gov

Table 1: Comparison of Common Amide Bond Coupling Reagents

| Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | EDC, DCC, DIC | Widely used, cost-effective. Byproducts can be an issue (e.g., DCU from DCC is poorly soluble). fishersci.co.ukpeptide.com |

| Phosphonium Salts | PyBOP, BOP | Highly effective for sterically hindered couplings; byproducts can be toxic. rsc.org |

| Aminium/Uronium Salts | HATU, HBTU, COMU | Very reactive, fast reaction times, less racemization. luxembourg-bio.compeptide.comiris-biotech.de |

| Additives | HOBt, HOAt, DMAP, OxymaPure® | Used with coupling reagents to increase efficiency and suppress side reactions. nih.goviris-biotech.de |

Derivatization Strategies for the N-phenyloxolane-2-carboxamide Scaffold

The N-phenyloxolane-2-carboxamide structure provides multiple sites for chemical modification, allowing for the generation of extensive libraries of derivatives. These modifications can be strategically placed on the phenyl ring, the oxolane ring, or the carboxamide linker itself.

Modifications on the Phenyl Moiety

The phenyl ring is a primary target for derivatization, enabling fine-tuning of the molecule's properties. Standard aromatic substitution reactions can introduce a wide variety of functional groups at the ortho, meta, and para positions. Research has shown that incorporating substituents such as trifluoromethyl groups, halogens (chloro, bromo), and amino groups can be achieved. nih.govmdpi.commdpi.com For example, derivatives like N-[4-amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide have been synthesized, demonstrating the feasibility of adding electron-withdrawing and electron-donating groups to the phenyl ring. researchgate.net The synthesis of these analogs typically involves using a appropriately substituted aniline as the starting material in the amidation reaction with oxolane-2-carboxylic acid. nih.govmdpi.com

Table 2: Examples of Derivatives with Phenyl Moiety Modifications

| Compound Name | Phenyl Ring Substituents |

|---|---|

| N-[4-amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide | 4-amino, 3-(trifluoromethyl) |

| N-[3-(aminomethyl)phenyl]oxolane-2-carboxamide | 3-(aminomethyl) cymitquimica.com |

| N-(4-(trifluoromethyl)phenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | 4-(trifluoromethyl) (analogue structure) nih.gov |

Modifications on the Oxolane Ring

The oxolane (tetrahydrofuran) ring can also be functionalized, though it is a less common site for modification compared to the phenyl ring. Alterations to this saturated heterocyclic ring can influence the molecule's conformation and polarity. An example of such a modification is the introduction of an aminomethyl group, resulting in compounds like 5-(aminomethyl)-N-phenyloxolane-2-carboxamide. molport.com This type of derivatization would require a starting material where the oxolane ring is already functionalized prior to the amide coupling step. For instance, (2S,5R)-5-(aminomethyl)-N-(2-methyl-5-{5H,6H,7H,8H,9H- nih.govCurrent time information in Bangalore, IN.triazolo[4,3-a]azepin-3-yl}phenyl)oxolane-2-carboxamide showcases a complex modification at the 5-position of the oxolane ring. molport.com

Modifications at the Carboxamide Linkage

The amide bond itself, while generally stable, can be a point of modification to create compounds with different chemical properties. Research into related carboxamide-containing structures indicates that altering the amide bond can significantly impact biological activity. One strategy involves N-alkylation of the amide nitrogen. For example, in related benzofuran-2-carboxamides, the amide nitrogen was alkylated with a 3-(piperidin-1-yl)propyl group after the initial N-aryl amide was formed. nih.gov Another complex modification involves creating a molecule with multiple carboxamide groups, such as N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}oxolane-2-carboxamide, where a second carboxamide-containing substituent is attached to the phenyl ring. These strategies demonstrate that the core amide linker can serve as a handle for further structural elaboration.

Table of Mentioned Compounds

| Compound Name |

|---|

| N-phenyloxolane-2-carboxamide |

| Oxolane-2-carboxylic acid |

| Aniline |

| Oxolane-2-carbonyl chloride |

| N-[4-amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide |

| N-[3-(aminomethyl)phenyl]oxolane-2-carboxamide |

| N-(4-(trifluoromethyl)phenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide |

| (2S,5R)-5-(aminomethyl)-N-[2-(oxolan-3-yloxy)phenyl]oxolane-2-carboxamide |

| 5-(aminomethyl)-N-phenyloxolane-2-carboxamide |

| (2S,5R)-5-(aminomethyl)-N-(2-methyl-5-{5H,6H,7H,8H,9H- nih.govCurrent time information in Bangalore, IN.triazolo[4,3-a]azepin-3-yl}phenyl)oxolane-2-carboxamide |

| 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide |

Biological Activity and Pharmacological Potential of N Phenyloxolane 2 Carboxamide Analogs

In Vitro Biological Screening Paradigms for N-phenyloxolane-2-carboxamide Derivatives

In vitro biological screening serves as the first-line strategy to assess the pharmacological potential of newly synthesized N-phenyloxolane-2-carboxamide derivatives. These assays are performed in a controlled laboratory environment, outside of a living organism, and are designed to measure a compound's effect on a specific biological target or process. This approach allows for rapid, high-throughput evaluation of large numbers of compounds to identify those with significant activity in various therapeutic areas.

The evaluation of anti-inflammatory potential for N-phenyloxolane-2-carboxamide analogs often involves assays that measure the inhibition of protein denaturation and the stabilization of cell membranes, which are key processes in the inflammatory cascade.

Protein Denaturation Assay: Inflammation can be induced by the denaturation of tissue proteins. The ability of a compound to prevent this denaturation is a well-established method for screening anti-inflammatory activity. For instance, studies on amide derivatives have utilized the albumin denaturation assay, where the percentage of inhibition is measured and compared against a standard drug like Ibuprofen. japsonline.com In one such study, novel amide derivatives of substituted 2-aminothiophenes showed significant inhibition of protein denaturation, with some compounds demonstrating activity comparable to the standard. japsonline.com

Human Red Blood Cell (HRBC) Membrane Stabilization: The HRBC membrane is analogous to the lysosomal membrane. Its stabilization by a test compound indicates an ability to prevent the release of lysosomal enzymes, which are instrumental in causing inflammatory responses. This method has been used to evaluate derivatives of eugenol (B1671780) and substituted 2-aminothiophenes. japsonline.comnih.gov For example, a derivative of eugenol, compound 1f, exhibited 85% protection against HRBC lysis at a concentration of 400 µM. nih.gov

Cyclooxygenase (COX) Inhibition Assays: A primary mechanism of many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is overexpressed during inflammation. ekb.eg The inhibitory activity and selectivity of compounds towards COX-1 and COX-2 are often determined using enzyme immunoassay (EIA) kits or TMPD oxidation assays. ekb.egnih.gov Studies on novel benzimidazole (B57391) and pyrimidine (B1678525) derivatives have identified compounds with potent and selective COX-2 inhibition, with IC50 values in the sub-micromolar range, indicating their potential as targeted anti-inflammatory agents. ekb.egnih.gov

Table 1: In Vitro Anti-Inflammatory Activity of Selected Amide Derivatives

| Compound/Derivative Class | Assay | Key Findings | Reference |

| Substituted 2-aminothiophene amides | Protein Denaturation | Compounds 1A, 2A, and 3A showed high inhibition (83.87% to 86.51% at 100 µg/ml), comparable to Ibuprofen. | japsonline.com |

| Eugenol derivatives | HRBC Membrane Stabilization | Compound 1f showed 85% protection against HRBC lysis at 400 µM. | nih.gov |

| Benzimidazole derivatives | COX-2 Inhibition | Compound 6 exhibited a potent IC50 of 0.13 µM against COX-2. | ekb.eg |

| Pyrimidine derivatives | COX-2 Inhibition | Compounds L1 and L2 showed high selectivity towards COX-2, comparable to meloxicam. | nih.gov |

The search for new antimicrobial agents is critical, and N-phenyloxolane-2-carboxamide analogs are evaluated for their ability to combat various pathogens. Standardized in vitro methods are employed to determine their spectrum of activity and potency.

Commonly used techniques include diffusion and dilution methods. nih.gov

Disk-Diffusion and Well Diffusion Assays: These methods provide a qualitative assessment of antimicrobial activity. A filter paper disc or a well containing the test compound is placed on an agar (B569324) plate inoculated with a microorganism. The size of the inhibition zone around the disc or well indicates the compound's effectiveness. nih.gov

Broth or Agar Dilution Methods: These assays are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov For example, carbamothioyl-furan-2-carboxamide derivatives with a 2,4-dinitrophenyl group showed significant inhibition against bacterial and fungal strains with MICs ranging from 150.7 to 295 μg/mL. nih.gov

Biofilm Inhibition Assays: Many chronic infections involve microbial biofilms, which are resistant to conventional antibiotics. Assays have been developed to evaluate a compound's ability to inhibit biofilm formation or eradicate established biofilms. For instance, cinnamamide (B152044) derivatives were tested against biofilms of methicillin-resistant Staphylococcus strains, with some compounds showing a high degree of inhibition, ranging from 70% to 97%. mdpi.com

Preliminary studies suggest that compounds like N-[3-(aminomethyl)phenyl]oxolane-2-carboxamide may possess antimicrobial properties, making them candidates for further investigation. The inclusion of aromatic moieties in carboxamide derivatives has been noted to enhance lipophilicity and, consequently, antibacterial activity. nih.gov

Table 2: Antimicrobial Activity of Selected Carboxamide Derivatives

| Derivative Class | Assay | Target Organism(s) | Key Findings | Reference |

| Carbamothioyl-furan-2-carboxamides | Broth Dilution | Bacteria and Fungi | MIC values ranged from 150.7–295 μg/mL. | nih.gov |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamides | Broth Dilution | Staphylococcus and Enterococcus species | MIC values were as low as 1–4 µg/mL. | mdpi.com |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamides | Biofilm Inhibition | Methicillin-resistant Staphylococcus | Inhibition of biofilm development ranged from 70–97%. | mdpi.com |

The antiproliferative potential of N-phenyloxolane-2-carboxamide analogs is a significant area of research. In vitro screening against a panel of human cancer cell lines is the primary method for identifying cytotoxic activity and selectivity.

MTT Assay: This is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. The assay quantifies the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. It is widely used to determine the IC50 value, the concentration of a compound that inhibits cell growth by 50%. Numerous studies on carboxamide derivatives, including N-substituted 1H-indole-2-carboxamides, have used the MTT assay to screen for activity against cell lines such as MCF-7 (breast cancer), K-562 (leukemia), and HCT-116 (colon cancer). nih.govnih.govresearchgate.net

Sulforhodamine B (SRB) Assay: This is another cell proliferation and cytotoxicity assay that relies on the measurement of cellular protein content. It has been used to evaluate the dose-dependent inhibition of cancer cell growth by various compounds. nih.gov

Research has shown that certain carboxamide derivatives exhibit potent and selective anticancer activity. For example, N-substituted indole-2-carboxamides showed sub-micromolar IC50 values against the K-562 leukemia cell line, with compound 12 having an IC50 of 0.33 µM. nih.gov Another study on spiro-1,3,4-thiadiazole-2-carboxamide derivatives found significant efficacy against renal (RXF393), colon (HT29), and melanoma (LOX IMVI) cancer cell lines. mdpi.com The presence of specific substituents, such as trifluoromethyl groups or anthraquinone (B42736) moieties, can significantly enhance the potency of these compounds. nih.gov

Table 3: In Vitro Anticancer Activity of Selected Carboxamide Derivatives (IC50 values)

| Derivative Class | Cell Line | IC50 Value (µM) | Reference |

| N-substituted 1H-indole-2-carboxamide (Compound 12) | K-562 (Leukemia) | 0.33 | nih.gov |

| N-substituted 1H-indole-2-carboxamide (Compound 4) | K-562 (Leukemia) | 0.61 | nih.gov |

| N-substituted 1H-indole-2-carboxamide (Compound 10) | HCT-116 (Colon) | 1.01 | nih.gov |

| Spiro-1,3,4-thiadiazole-2-carboxamide (Compound 1) | RXF393 (Renal) | 7.01 | mdpi.com |

| Spiro-1,3,4-thiadiazole-2-carboxamide (Compound 1) | LOX IMVI (Melanoma) | 9.55 | mdpi.com |

Beyond the major therapeutic areas, N-phenyloxolane-2-carboxamide derivatives are explored for their ability to modulate specific biological targets, such as enzymes involved in disease pathways or their efficacy against protozoan parasites.

Enzyme Inhibition: The structural features of these carboxamides make them suitable candidates for inhibiting various enzymes.

Kinase Inhibition: Some analogs have shown potential as inhibitors of kinases, which are critical enzymes in cell signaling pathways related to cell growth and survival.

Carbonic Anhydrase (CA) Inhibition: Certain spiro-thiadiazole-carboxamide derivatives have been identified as selective inhibitors of tumor-associated carbonic anhydrase isoforms CA IX and CA XII, which are involved in cancer progression. mdpi.com

AICARFT Inhibition: An inhibitor of AICARFT, a folate-dependent enzyme in the purine (B94841) biosynthetic pathway, has shown potent anti-tumor activity by elevating ZMP levels. nih.gov

Anti-Amoebic Activity: Amoebiasis, caused by the parasite Entamoeba histolytica, is another target for new drug discovery. The anti-amoebic potential of compounds is tested in vitro by determining their effect on the viability of E. histolytica trophozoites. Riluzole, a benzothiazole (B30560) derivative, demonstrated a potent anti-amoebic effect, with an IC50 of 319.5 µM, which was more potent than the standard drug metronidazole (B1676534) in the study. mdpi.com The mechanism is thought to involve the inhibition of essential amoebic enzymes like thioredoxin reductase. mdpi.com Other studies have identified inhibitors of E. histolytica alcohol dehydrogenase 2 (EhADH2), a crucial enzyme in the parasite's fermentation pathway. nih.gov

Table 4: Targeted Biological Activities of N-phenyloxolane-2-carboxamide and Related Derivatives

| Compound/Derivative Class | Activity | Target | Key Findings | Reference |

| Spiro-thiadiazole-carboxamide | Enzyme Inhibition | Carbonic Anhydrase IX & XII | IC50 values of 0.477 µM (CA IX) and 1.933 µM (CA XII). | mdpi.com |

| Riluzole (Benzothiazole derivative) | Anti-Amoebic | Entamoeba histolytica | IC50 = 319.5 µM against trophozoites. | mdpi.com |

| Cyclopropyl and Cyclobutyl carbinols | Enzyme Inhibition / Anti-Amoebic | EhADH2 / E. histolytica | IC50 values of 38.9 µM and 11.2 µM, respectively. | nih.gov |

| LSN3213128 | Enzyme Inhibition | AICARFT | Potent inhibition with a value of 16 nM. | nih.gov |

Investigations into Anticancer Activity.

Cell-Based Assays and Their Application to N-phenyloxolane-2-carboxamide Research

Cell-based assays are indispensable tools in drug discovery, providing a more biologically relevant context than biochemical assays by using intact, living cells. bioivt.com These assays allow researchers to study a compound's effects on complex cellular processes such as proliferation, viability, and programmed cell death (apoptosis) within a functional cellular system. bioivt.com For N-phenyloxolane-2-carboxamide research, these assays are crucial for elucidating the mechanisms of action, particularly in the context of anticancer activity.

Understanding how N-phenyloxolane-2-carboxamide analogs affect fundamental cellular behaviors like proliferation and apoptosis is key to developing them as therapeutic agents, especially for cancer. A variety of cell-based assays are employed to quantify these responses.

Cell Proliferation Assays: These assays measure the rate of cell growth and are fundamental in screening for anticancer compounds. bioivt.com

CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay is similar to the MTT assay and is used to determine cell viability and proliferation by measuring absorbance. nih.gov

EdU Incorporation Assay: This assay provides a sensitive method for detecting DNA synthesis in actively proliferating cells. 5'-ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine (B127349) that is incorporated into DNA during replication, allowing for the fluorescent labeling and quantification of dividing cells. nih.gov

Apoptosis Induction Assays: Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. The ability of a compound to induce apoptosis is a hallmark of many effective anticancer drugs.

Annexin V Staining: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS and, when conjugated to a fluorescent dye, can be used to identify apoptotic cells via flow cytometry or microscopy.

Caspase Activity Assays: Caspases are a family of proteases that are central executioners of apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-7, which are activated during the apoptotic cascade. These assays often use a fluorogenic substrate that is cleaved by the active caspase to produce a fluorescent signal. nih.govbiomol.com

TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation, which is a characteristic of late-stage apoptosis.

Studies on various carboxamide derivatives have utilized these assays to confirm their mechanism of action. For instance, a spiro-heterocyclic compound was shown to induce significant levels of early and late apoptosis in renal cancer cells. mdpi.com Similarly, investigations into other small molecules have used Annexin V assays and caspase activity measurements to confirm that the observed reduction in cell viability is due to the induction of apoptosis. nih.gov

Evaluation in Specific Cell Lines relevant to disease models

The therapeutic potential of N-phenyloxolane-2-carboxamide analogs has been investigated across a variety of disease models by assessing their activity in specific cell lines. These in vitro studies are crucial for elucidating the mechanism of action and identifying promising candidates for further development. The evaluation of these compounds has spanned across cancer, neurodegenerative diseases, and inflammatory conditions.

Analogs of N-phenyloxolane-2-carboxamide have demonstrated notable anti-cancer properties. For instance, N-[3-(aminomethyl)phenyl]oxolane-2-carboxamide has been observed to inhibit the proliferation of ovarian cancer cells. Similarly, compounds with structural similarities are reported to have antiproliferative effects against leukemia and solid tumors. The introduction of a trifluoromethyl group, as seen in N-[4-amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide, is suggested to enhance the compound's potency against cancer cell lines. This particular analog is also proposed to function as a kinase inhibitor, a mechanism relevant to cancer therapy. Some analogs have been specifically investigated for their ability to enhance the efficacy of radiation therapy, arresting cancer cells in the G2/M phase of the cell cycle, which is more sensitive to radiation. nih.gov

In the context of neurodegenerative diseases, certain N-phenyloxolane-2-carboxamide analogs have shown neuroprotective effects. N-[3-(aminomethyl)phenyl]oxolane-2-carboxamide, for example, has been evaluated in SH-SY5Y neuroblastoma cells, which are a common model for studying neuronal function and disease. The compound is suggested to modulate signaling pathways involved in neuronal survival and apoptosis.

Furthermore, the anti-inflammatory potential of this class of compounds has been highlighted. N-[(3,5-dimethylpyridin-2-yl)methyl]-2-phenyloxolane-2-carboxamide (DMPOC) has been shown to possess anti-inflammatory and immunomodulatory properties. smolecule.com It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are key mediators in inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. smolecule.com

The table below summarizes the in vitro activity of selected N-phenyloxolane-2-carboxamide analogs in various cell lines.

| Compound/Analog | Cell Line | Disease Model | Observed Effect |

| N-[3-(aminomethyl)phenyl]oxolane-2-carboxamide | Ovarian cancer cells | Cancer | Inhibition of cell proliferation |

| N-[3-(aminomethyl)phenyl]oxolane-2-carboxamide | SH-SY5Y | Neurodegenerative disease | Potential neuroprotective effects |

| N-[4-amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide | Various cancer cell lines | Cancer | Dose-dependent inhibition of cell proliferation and induction of apoptosis |

| N-[(3,5-dimethylpyridin-2-yl)methyl]-2-phenyloxolane-2-carboxamide (DMPOC) | Not specified | Inflammatory disease | Inhibition of pro-inflammatory cytokine production (TNF-α, IL-6) smolecule.com |

In Vivo Preclinical Efficacy Studies of N-phenyloxolane-2-carboxamide Analogs

One notable example is the oxaborole-6-carboxamide analog, SCYX-7158, which has been investigated for the treatment of Human African Trypanosomiasis (HAT), also known as sleeping sickness. dndi.org In a murine model of stage 2 HAT, which involves the central nervous system, SCYX-7158 demonstrated significant efficacy when administered orally. dndi.org The compound was effective at reducing the parasite burden in the brain and other tissues. dndi.org Specifically, studies in mouse models of HAT showed that SCYX-7158 is efficacious in both the early (stage 1) and late (stage 2) phases of the disease. dndi.org

The combination of taxane-based chemotherapeutic agents with radiotherapy, a strategy that has been extensively studied preclinically, provides a framework for how N-phenyloxolane-2-carboxamide analogs with similar mechanisms of action might be evaluated. nih.gov In vivo studies with taxanes have shown a significant enhancement of tumor radioresponse, with enhancement factors ranging from 1.2 to over 2.0. nih.gov This was attributed to the reoxygenation of hypoxic tumor cells and cell cycle arrest in the G2/M phase. nih.gov While specific in vivo data for N-phenyloxolane-2-carboxamide analogs in this context is not detailed in the provided search results, the in vitro findings suggest a potential for similar outcomes.

The development of nanoparticles for drug delivery represents another avenue for in vivo preclinical testing. For instance, cabazitaxel-loaded poly(2-alkyl cyanoacrylate) nanoparticles have been evaluated in patient-derived xenograft (PDX) models of triple-negative breast cancer. nih.gov These studies have shown that the nanoparticle formulation can enhance the anti-tumor effect compared to the free drug. nih.gov This approach could be applicable to N-phenyloxolane-2-carboxamide analogs to improve their therapeutic index.

The table below provides a summary of the available in vivo preclinical efficacy data for an N-phenyloxolane-2-carboxamide analog.

| Compound/Analog | Animal Model | Disease/Condition | Key Efficacy Findings |

| SCYX-7158 | Murine model of Human African Trypanosomiasis (HAT) | Stage 1 and Stage 2 HAT | Efficacious in both stages of the disease; effective at reducing parasite burden in the CNS. dndi.org |

Structure Activity Relationship Sar Studies of N Phenyloxolane 2 Carboxamide Derivatives

Elucidation of Key Pharmacophoric Features for N-phenyloxolane-2-carboxamide Activity

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger or block its response. For the N-phenyloxolane-2-carboxamide scaffold, a general pharmacophore can be proposed based on studies of similar molecules, such as N-phenyl-quinolone-3-carboxamides and N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. mdpi.commdpi.comnih.gov

The core pharmacophoric features likely essential for the biological activity of this class of compounds include:

A Hydrogen Bond Donor: The amide (N-H) group is a crucial hydrogen bond donor, capable of forming a key interaction with amino acid residues (like glutamate (B1630785) or leucine) in a target's binding pocket. mdpi.com

A Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the carboxamide linkage serves as a primary hydrogen bond acceptor. smolecule.com The oxygen atom within the oxolane ring can also act as an additional hydrogen bond acceptor, potentially enhancing binding affinity.

A Hydrophobic/Aromatic Region: The N-phenyl ring provides a critical hydrophobic and aromatic region that can engage in π-π stacking or hydrophobic interactions with aromatic residues of the target protein. nih.gov

In studies of N-[3-(aminomethyl)phenyl]oxolane-2-carboxamide, the aminomethyl group was identified as a key feature capable of forming hydrogen bonds and electrostatic interactions with molecular targets, while the oxolane ring provides structural stability. Similarly, pharmacophore models for other N-phenyl carboxamide derivatives consistently highlight the importance of hydrogen bond donors, acceptors, and hydrophobic features for activity. nih.govsmolecule.com

Table 1: General Pharmacophoric Features of N-phenyl Carboxamide Analogs

| Pharmacophoric Feature | Structural Moiety (in N-phenyloxolane-2-carboxamide) | Type of Interaction | Reference |

|---|---|---|---|

| Hydrogen Bond Donor (HBD) | Amide N-H | Hydrogen Bonding | mdpi.com |

| Hydrogen Bond Acceptor (HBA) | Amide C=O | Hydrogen Bonding | smolecule.com |

| Hydrogen Bond Acceptor (HBA) | Oxolane Oxygen | Hydrogen Bonding | |

| Aromatic/Hydrophobic Region | Phenyl Ring | π-π Stacking, Hydrophobic Interaction | nih.gov |

Impact of Substituent Electronic and Steric Properties on N-phenyloxolane-2-carboxamide Biological Activity

The biological activity of N-phenyloxolane-2-carboxamide derivatives can be finely tuned by introducing various substituents onto the N-phenyl ring. These substituents alter the molecule's electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties, which in turn affects target binding affinity, selectivity, and pharmacokinetic properties.

Electronic Effects: The electronic nature of substituents on the phenyl ring can significantly modulate activity. In studies on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, the presence of strong electron-withdrawing groups, such as trifluoromethyl (-CF3) and nitro (-NO2), was found to be crucial for potent antimicrobial activity. nih.govresearchgate.net For instance, N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide showed submicromolar activity against MRSA. nih.gov This suggests that reducing the electron density of the phenyl ring can enhance interactions with the biological target.

Steric Effects: The size and position of substituents are also critical. Steric hindrance can either improve selectivity by preventing binding to off-targets or decrease activity by blocking access to the primary target's binding site. In a series of N-(adamantan-1-ylcarbamothioyl)benzamide derivatives, the position of a chloro-substituent on the phenyl ring had a profound impact on urease inhibition, with the 2-chloro derivative being the most potent in the aryl series. mdpi.com Furthermore, in a different series of anticancer agents, the introduction of a long alkyl chain was shown to play a vital role in enzyme inhibition. mdpi.com This indicates that both the size and specific location of substituents are key determinants of biological activity.

Table 2: Observed Substituent Effects in Structurally Related Carboxamide Derivatives

| Compound Series | Substituent Type | Effect on Activity | Reference |

|---|---|---|---|

| N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides | Electron-withdrawing (e.g., -CF3, -Cl) on phenyl ring | Increased antimicrobial activity | nih.gov |

| N-(substituted phenyl)-indolylazo-benzamides | Electron-withdrawing (-NO2) at para-position of phenyl ring | Most potent antimicrobial activity | researchgate.net |

| Indoline-2-carboxylic acid N-(substituted)phenylamides | Boc group on indoline (B122111) nitrogen | Outstanding NF-κB inhibitory activity | nih.gov |

| N-(adamantan-1-ylcarbamothioyl)benzamides | Long alkyl chain (C7) | Excellent urease inhibition | mdpi.com |

Conformational Analysis and its Influence on N-phenyloxolane-2-carboxamide SAR

The Oxolane Ring: The five-membered tetrahydrofuran (B95107) ring is not planar and exists in various puckered conformations (e.g., envelope and twist forms). This inherent flexibility influences the spatial orientation of the carboxamide group attached at position 2.

Rotation around Single Bonds: There is rotational freedom around the C2-C(O) bond and the N-C(phenyl) bond. The rotation around the amide bond (C(O)-N) is generally restricted due to its partial double-bond character.

The interplay of these factors determines the relative orientation of the phenyl ring and the oxolane ring. This orientation is critical, as the "bioactive conformation"—the shape the molecule adopts when bound to its target—may be only one of several low-energy conformations accessible in solution. nih.gov Studies on nucleoside antibiotics containing five-membered rings have shown that substituents can significantly influence the preferred glycosyl conformation, locking the molecule into a specific shape. nih.gov Similarly, substituents on the phenyl ring or the oxolane ring of N-phenyloxolane-2-carboxamide could favor a particular conformation that either enhances or diminishes binding affinity. For example, a bulky substituent on the phenyl ring might sterically hinder rotation, favoring a conformation that is more pre-organized for binding. The non-planar nature of the oxolane ring provides a distinct structural scaffold compared to more rigid, planar aromatic systems, which can be advantageous for achieving selectivity for a particular target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-phenyloxolane-2-carboxamide Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. sphinxsai.com QSAR models translate structural features into numerical descriptors and use them to derive a mathematical equation that can predict the activity of new, unsynthesized analogs.

In a QSAR study on N-arylphenyl-2,2-dichloroacetamide anticancer agents, a model was developed that successfully related structural characteristics to cytotoxic activity. nih.gov Similarly, 3D-QSAR studies on N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors generated highly predictive models. The CoMFA model indicated that steric and electrostatic fields are the main determinants of activity, providing a 3D map that shows where bulky or charged groups would be favorable or unfavorable for binding. sphinxsai.comresearchgate.net A study on anti-influenza acetamide (B32628) derivatives also yielded robust 2D and 3D-QSAR models, highlighting the importance of specific descriptors for predicting biological response. semanticscholar.org

These examples show that QSAR is a powerful tool for optimizing lead compounds within the N-phenyl carboxamide class. A hypothetical QSAR study on N-phenyloxolane-2-carboxamide derivatives would likely reveal the importance of descriptors related to hydrophobicity (e.g., LogP), electronic properties of the phenyl ring substituents (e.g., Hammett constants), and steric/shape descriptors of the entire molecule.

Table 3: Summary of QSAR Studies on Analogous Carboxamide Scaffolds

| Compound Series | QSAR Method | Key Findings / Important Descriptors | Reference |

|---|---|---|---|

| N-arylphenyl-2,2-dichloroacetamides | GA-PLS | A linear seven-parameter model was developed to predict cytotoxic activity. | nih.gov |

| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides | 2D-QSAR (GFA-MLR), 3D-QSAR (CoMSIA) | Models showed good predictive power (q² up to 0.88). Steric, electrostatic, and donor fields were important. | semanticscholar.org |

| N-(2-Aminophenyl)-Benzamide Derivatives | 3D-QSAR (MFA) | A statistically significant model (r² = 0.927, q² = 0.815) was generated, highlighting the role of molecular fields. | sphinxsai.comresearchgate.net |

Mechanistic Investigations of N Phenyloxolane 2 Carboxamide Interactions

Target Identification and Validation for N-phenyloxolane-2-carboxamide and its Analogs

Target identification for compounds containing the N-phenylcarboxamide scaffold has revealed interactions with a range of receptors and enzymes, indicating a broad potential for biological activity. Validation of these targets is typically achieved through binding assays and enzyme kinetic studies, which quantify the potency and selectivity of the compounds.

Receptor Binding Studies and Affinities

Analogs featuring a carboxamide linkage have demonstrated significant binding affinities for various receptors, particularly cannabinoid and growth factor receptors. For instance, derivatives of 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide have been developed as ligands with high affinity and selectivity for the Cannabinoid Type 2 (CB2) receptor. mdpi.com The binding affinities for these compounds are determined by measuring the displacement of a radiolabeled ligand, such as [3H]-CP-55,940. mdpi.com These studies show that minor structural modifications, like altering alkyl substituents on the core structure, can change the binding affinity by orders of magnitude and significantly impact selectivity over the CB1 receptor. mdpi.com

Similarly, furan-2-carboxamide derivatives have been investigated as ligands for the colony-stimulating factor 1 receptor (CSF1R). nih.gov Analogs of 5-cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide were found to have high inhibitory potency, with IC50 values in the low to sub-nanomolar range, demonstrating strong receptor affinity. nih.gov

Table 1: Receptor Binding Affinities of Representative Carboxamide Analogs

| Compound Class | Target Receptor | Representative Analog | Binding Affinity (IC₅₀/Kᵢ) |

|---|---|---|---|

| Pyrazolo[4,3-b]pyridine-6-carboxamides | CB2 | Analog with ethyl at N2, tert-butylamide | Kᵢ ~ 10⁻⁸ M |

Enzyme Inhibition Kinetics (e.g., Monoamine Oxidase B, Alpha-Glucosidase)

The N-phenylcarboxamide scaffold is a prominent feature in inhibitors of several key enzymes, including monoamine oxidase B (MAO-B) and α-glucosidase. Kinetic studies have been crucial in characterizing the potency, selectivity, and mechanism of this inhibition.

Monoamine Oxidase B (MAO-B)

A variety of heterocyclic carboxamides have been identified as potent and selective inhibitors of human MAO-B, an important target in the treatment of neurodegenerative diseases. nih.govnih.gov A series of 2-phenyloxazole-4-carboxamides were shown to be competitive inhibitors of MAO-B, with the most potent derivatives exhibiting inhibition constants (Kᵢ) in the sub-micromolar range and high selectivity over the MAO-A isoform. nih.gov Similarly, chromone-3-carboxamide analogs were found to be tight-binding, reversible inhibitors of MAO-B, with Kᵢ values as low as 17 nM. nih.gov Kinetic analyses of pyridazinobenzylpiperidine derivatives also revealed competitive and reversible MAO-B inhibition, with Kᵢ values in the nanomolar range for the lead compounds. mdpi.com

Table 2: Inhibition of Monoamine Oxidase (MAO) by Carboxamide Analogs

| Compound Class | Representative Analog | MAO-B Kᵢ (nM) | MAO-A Kᵢ (nM) | Selectivity Index (Kᵢ MAO-A / Kᵢ MAO-B) |

|---|---|---|---|---|

| Chromone-3-carboxamides | N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide | 17 | >15000 | >882 |

| 2-Phenyloxazole-4-carboxamides | 2-(2-hydroxyphenyl)-N-phenyloxazole-4-carboxamide | Sub-micromolar range | - | >50 |

Alpha-Glucosidase

Analogs containing the carboxamide moiety have also been developed as effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. A novel series of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives demonstrated superior inhibitory potency against yeast α-glucosidase compared to the standard drug acarbose. nih.gov The most active compound from this series showed an approximately 28-fold improvement in inhibitory effect over acarbose. nih.gov Further studies on derivatives like N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide also reported significant α-glucosidase inhibition with IC₅₀ values in the nanomolar range, far exceeding the potency of acarbose. rsc.org

Table 3: α-Glucosidase Inhibition by Carboxamide Analogs

| Compound Class | Representative Analog | IC₅₀ (µM) |

|---|---|---|

| N-phenylacetamide-1,2,3-triazole-indole-2-carboxamides | Compound 5k (4-bromo derivative) | 26.8 ± 0.5 |

| N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazides | Compound 7b | 0.014 ± 0.001 |

Molecular Interactions and Binding Modes of N-phenyloxolane-2-carboxamide with Biological Targets

Molecular docking and crystallographic studies of carboxamide analogs have provided detailed pictures of their binding modes within the active sites of their biological targets. These interactions are primarily driven by a network of hydrogen bonds and favorable hydrophobic contacts.

Characterization of Hydrogen Bonding Networks

Hydrogen bonds are consistently identified as critical for the orientation and binding affinity of carboxamide-containing ligands. The amide group itself, with its carbonyl oxygen (acceptor) and N-H group (donor), is a key participant in these interactions.

MAO-B Inhibitors : Crystal structures of human MAO-B in complex with chromone-3-carboxamide inhibitors show that the ligands form two crucial hydrogen bonds within the active site, specifically with the side chains of Tyrosine 435 and Cysteine 172. nih.gov Docking studies of other inhibitors corroborate the importance of Cys172, showing hydrogen bonding between its residue and the ligand's carbonyl oxygen. mdpi.com

α-Glucosidase Inhibitors : Docking analyses of N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives in the active site of α-glucosidase revealed crucial hydrogen bonding interactions with residues such as Histidine 280 and Asparagine 415. rsc.org Other studies on different inhibitor series identified hydrogen bonds with key catalytic residues like Aspartate 203 and Aspartate 542. cmu.ac.th

Analysis of Hydrophobic and Aromatic Interactions

Beyond hydrogen bonding, the binding of these ligands is stabilized by extensive hydrophobic and aromatic interactions. The phenyl group and the heterocyclic ring (such as oxolane) are well-suited to occupy hydrophobic pockets within the target's binding site. nih.govmdpi.com

In MAO-B : The active site of MAO-B features a hydrophobic cavity. The chromone (B188151) moiety of inhibitors has been shown to locate in front of the FAD cofactor, fitting perfectly into the flat, hydrophobic active site. nih.gov Molecular docking of other carboxamide-containing scaffolds has highlighted significant hydrophobic π-π stacking interactions between the aromatic rings of the ligands and tyrosine residues in the active site, such as Tyr326 and Tyr398. mdpi.commdpi.com

Exploration of Allosteric Modulation by N-phenyloxolane-2-carboxamide

Allosteric modulation, where a ligand binds to a site distinct from the orthosteric (primary) site to influence receptor activity, is an increasingly important concept in drug discovery. frontiersin.org While this mechanism has not been directly reported for N-phenyloxolane-2-carboxamide, structurally related carboxamide compounds have been identified as allosteric modulators.

For example, certain indole-2-carboxamide derivatives have been characterized as allosteric modulators of the cannabinoid CB1 receptor. nih.gov Similarly, analogs based on a 4-phenylpiperidine-2-carboxamide scaffold were discovered to be positive allosteric modulators (PAMs) of the serotonin (B10506) 5-HT₂C receptor. nih.gov These PAMs enhance the effect of the endogenous ligand (serotonin) without activating the receptor on their own. nih.gov These findings suggest that the N-phenylcarboxamide scaffold has the potential to engage in allosteric modulation, a mechanism that offers advantages in terms of physiological response and reduced side effects compared to direct agonists or antagonists. frontiersin.org

Table of Mentioned Compounds

| Compound Name |

|---|

| N-phenyloxolane-2-carboxamide |

| [3H]-CP-55,940 ([3H]-(-)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol) |

| 5-cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide |

| 2-phenyloxazole-4-carboxamide |

| N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide |

| 2-(2-hydroxyphenyl)-N-phenyloxazole-4-carboxamide |

| Pyridazinobenzylpiperidine derivatives |

| N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide |

| Acarbose |

| N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide |

| Indole-2-carboxamide |

Cellular Pathway Modulation by N-phenyloxolane-2-carboxamide

Investigations into the cellular effects of N-phenyloxolane-2-carboxamide and its structural analogs have revealed potential interactions with fundamental biological pathways. While direct research on the parent compound is limited in publicly accessible literature, studies on its derivatives provide significant insights into its possible mechanisms of action, particularly concerning apoptosis, inflammation, and protein homeostasis.

Investigations into Apoptosis and Cell Cycle Pathways

The cell cycle is a highly regulated series of events that leads to cell division and proliferation. khanacademy.orgazolifesciences.com Apoptosis, or programmed cell death, is a crucial process for removing damaged or unnecessary cells, and its dysregulation is a hallmark of diseases like cancer. arabjchem.orgplos.org The interplay between cell cycle progression and apoptosis is critical for tissue homeostasis. arabjchem.org

Studies on derivatives of N-phenyloxolane-2-carboxamide suggest a potential role in modulating these pathways. For instance, certain analogs have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis. This is often evidenced by the activation of caspases, a family of proteases that are central executioners of the apoptotic process. plos.orgrsc.org Research on N-[3-(aminomethyl)phenyl]oxolane-2-carboxamide showed a dose-dependent decrease in the viability of human neuroblastoma cells, which was linked to the induction of apoptosis via increased caspase-3 activity. Similarly, N-[4-amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide was also found to trigger apoptosis in cancer cell lines through the activation of caspase pathways. These findings indicate that the oxolane-2-carboxamide scaffold may be a key pharmacophore for engaging with and activating cell death machinery.

Table 1: Effects of N-phenyloxolane-2-carboxamide Derivatives on Apoptosis and Cell Cycle

| Compound | Cell Line | Observed Effect | Key Pathway/Marker | Reference |

|---|---|---|---|---|

| N-[3-(aminomethyl)phenyl]oxolane-2-carboxamide | Human Neuroblastoma SH-SY5Y | Dose-dependent reduction in cell viability; induction of apoptosis. | Caspase-3 Activation | |

| N-[4-amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide | Various Cancer Cell Lines | Inhibition of cell proliferation; induction of apoptosis. | Caspase Pathways | |

| Indole-2-Carboxamide Derivatives | Various Cancer Cell Lines | Antiproliferative activity. | EGFR/CDK2 Inhibition | mdpi.com |

Studies on Inflammatory Signaling Pathways

Chronic inflammation is a driver of numerous diseases. Key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, regulate the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6). dovepress.comnih.gov Consequently, molecules that can modulate these pathways are of significant therapeutic interest. researchgate.net

Evidence suggests that the N-phenyloxolane-2-carboxamide structure may interact with inflammatory mediators. A crystallographic study identified a derivative, (2S)-N-(4-aminocarbonyl phenyl)oxolane-2-carboxamide, in a complex with interleukin-1β (IL-1β), a critical pro-inflammatory cytokine. nih.gov This finding points to the potential for this class of compounds to directly bind to and possibly modulate the function of key inflammatory proteins. Furthermore, studies on other related carboxamide structures, such as indole-2-carboxamide derivatives, have demonstrated significant anti-inflammatory effects. One such derivative, LG4, was shown to alleviate renal inflammation in a model of diabetic kidney disease by directly binding to and inhibiting JNK and ERK, which in turn suppressed NF-κB activation and the expression of TNF-α and IL-6. dovepress.com

Table 2: Modulation of Inflammatory Pathways by Related Carboxamide Compounds

| Compound/Derivative Class | Target/Model | Observed Effect | Key Pathway/Marker | Reference |

|---|---|---|---|---|

| (2S)-N-(4-aminocarbonyl phenyl)oxolane-2-carboxamide | Interleukin-1β (IL-1β) | Co-crystallized with IL-1β, indicating direct binding. | IL-1β Signaling | nih.gov |

| Indole-2-carboxamide derivative (LG4) | Diabetic Kidney Disease Model (mice); Mesangial Cells | Reduced renal inflammation and fibrosis. | Inhibition of JNK/ERK and NF-κB activation; reduced TNF-α, IL-6 | dovepress.com |

| Various Carboxamide-containing Secondary Metabolites | RAW 264.7 Macrophages | Inhibition of LPS-induced nitric oxide (NO) production. | General Anti-inflammatory Activity | nih.gov |

Modulation of Protein Aggregation and Misfolding Pathways

The proper folding of proteins is essential for their function, and cellular systems have elaborate quality control mechanisms to manage misfolded proteins. nih.govijmedrev.com The failure of these systems can lead to the accumulation and aggregation of misfolded proteins, a pathological hallmark of many neurodegenerative diseases, including Alzheimer's disease, which is characterized by the aggregation of the β-amyloid (Aβ) peptide. nih.govmdpi.com

Research into compounds structurally related to N-phenyloxolane-2-carboxamide has uncovered a potential role in modulating protein aggregation processes. A study on N-phenylbenzofuran-2-carboxamide, which shares the N-phenylcarboxamide moiety, reported the unusual ability to promote and accelerate the aggregation of Aβ42 (a form of β-amyloid). nih.gov The study found that this accelerated aggregation led to the formation of long, elongated fibril structures. nih.gov Intriguingly, despite promoting aggregation, the compound was not toxic to neuronal cells and was able to protect them from Aβ42-induced cytotoxicity. nih.gov This suggests a complex mechanism where the compound alters the misfolding pathway to favor the formation of less toxic, structured aggregates over more harmful oligomeric species. These findings highlight a potential, though unconfirmed, mechanism for N-phenyloxolane-2-carboxamide in influencing the pathways of protein misfolding and aggregation.

Table 3: Influence of Related Carboxamides on Protein Aggregation

| Compound | Target Protein | Observed Effect | Implication | Reference |

|---|---|---|---|---|

| N-phenylbenzofuran-2-carboxamide | β-Amyloid (Aβ42) | Promoted and accelerated aggregation into fibril structures. | Mitigated Aβ42-induced neurotoxicity, suggesting formation of non-toxic aggregates. | nih.gov |

| N-phenylbenzo[b]thiophene-2-carboxamide | β-Amyloid (Aβ42) | Promoted and accelerated aggregation into fibril structures. | Mitigated Aβ42-induced neurotoxicity, suggesting formation of non-toxic aggregates. | nih.gov |

Compound Index

Computational Chemistry and Molecular Modeling of N Phenyloxolane 2 Carboxamide

Molecular Docking Simulations for N-phenyloxolane-2-carboxamide-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a larger molecule like a protein. chemrevlett.commdpi.com This method is instrumental in drug discovery for screening compounds and elucidating binding mechanisms. researchgate.net For N-phenyloxolane-2-carboxamide and its derivatives, molecular docking simulations have been crucial in identifying potential biological targets and understanding the key intermolecular interactions that govern their binding affinity.

Studies on similar carboxamide-containing compounds have demonstrated the utility of docking in predicting binding modes and energies. For instance, in the investigation of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides as anticancer agents, molecular docking was used to explore their interactions with the phosphatidylinositol 3-kinase (PI3Kα) active site. mdpi.com This analysis revealed the importance of the carboxamide side chain in forming hydrogen bonds with key amino acid residues, which is critical for the compound's inhibitory activity. mdpi.com Similarly, docking studies of N-arylsulfonyl-indole-2-carboxamide derivatives as fructose-1,6-bisphosphatase (FBPase) inhibitors showed that specific residues like Met18, Gly21, and Leu30 are vital for effective binding. mdpi.com

The general process of molecular docking involves preparing the 3D structures of both the ligand (e.g., N-phenyloxolane-2-carboxamide) and the receptor, followed by sampling various conformations of the ligand within the receptor's binding site. mdpi.com Scoring functions are then used to estimate the binding affinity for each conformation, allowing for the identification of the most stable complex. chemrevlett.com

Interactive Table: Key Amino Acid Residues in Docking of Carboxamide Derivatives

| Compound Class | Target Protein | Key Interacting Residues | Reference |

|---|---|---|---|

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Not specified | mdpi.com |

| N-arylsulfonyl-indole-2-carboxamide derivatives | FBPase | Met18, Gly21, Gly26, Leu30, Thr31 | mdpi.com |

| Phenylthiophene-2-carboxylate compounds | Protein Tyrosine Phosphatase | Not specified | researchgate.net |

Molecular Dynamics Simulations to Elucidate N-phenyloxolane-2-carboxamide Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations offer a more dynamic picture of molecular interactions compared to the static view provided by docking. oncotarget.com By simulating the movement of atoms and molecules over time, MD can assess the stability of a ligand-receptor complex and reveal important conformational changes that may occur upon binding. nih.govmdpi.com

For carboxamide derivatives, MD simulations have been employed to validate docking results and to gain deeper insights into their binding stability. For example, a 200-ns MD simulation was performed on phenylthiophene-2-carboxylate compounds docked with protein tyrosine phosphatase to confirm the stability of the predicted binding poses. researchgate.net In another study, MD simulations of N-arylsulfonyl-indole-2-carboxamide derivatives bound to FBPase indicated that the screened compounds could bind stably within the active site, comparable to the native ligand. mdpi.com The root mean square deviation (RMSD) of the protein-ligand complex is often monitored during the simulation to assess its stability. chemrevlett.comoncotarget.com A stable RMSD suggests that the ligand remains securely bound in the active site.

Quantum Chemical Calculations for Electronic Structure and Reactivity of N-phenyloxolane-2-carboxamide

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties of a molecule, such as its structure, charge distribution, and reactivity. routledge.comnih.gov These methods are crucial for understanding the intrinsic properties of N-phenyloxolane-2-carboxamide that influence its biological activity. Density Functional Theory (DFT) is a commonly used quantum chemical method for these types of investigations. nrel.govphyschemres.org

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. libretexts.org The energy gap between the HOMO and LUMO (ΔE) is an important indicator of a molecule's chemical reactivity and stability. physchemres.org

For molecules with a carboxamide group, the HOMO is often localized on the amide nitrogen and oxygen, while the LUMO may be distributed across the aromatic ring systems. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. Theoretical studies on similar compounds have utilized FMO analysis to correlate electronic structure with biological activity. researchgate.net

Interactive Table: HOMO-LUMO Energy Gaps of Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Quinazoline Derivative (AYQ) | Not specified | Not specified | 4.999 | physchemres.org |

| HYB Ligand | Not specified | Not specified | 1.736 | researchgate.net |

| Chelated Complex C1 | Not specified | Not specified | 1.217 | researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.net

For N-phenyloxolane-2-carboxamide, the MEP map would likely show negative potential around the oxygen atoms of the carboxamide and oxolane ring, indicating these are sites for hydrogen bond acceptance and interaction with positively charged residues. researchgate.net The hydrogen atoms, particularly the one on the amide nitrogen, would exhibit positive potential, making them potential hydrogen bond donors. researchgate.net The analysis of MEP maps for related carboxamide structures has been used to understand their intermolecular interactions and reactivity. nih.govnih.gov

Ligand-Based and Structure-Based Drug Design Approaches for N-phenyloxolane-2-carboxamide Optimization

Both ligand-based and structure-based drug design are powerful computational strategies for optimizing lead compounds like N-phenyloxolane-2-carboxamide.

Ligand-based drug design (LBDD) is employed when the 3D structure of the biological target is unknown. nih.gov This approach relies on the knowledge of a set of molecules that are known to interact with the target. By analyzing the common structural and physicochemical features of these active compounds, a pharmacophore model can be developed. This model represents the essential features required for biological activity and can be used to virtually screen compound libraries for new, potentially active molecules. nih.gov

Structure-based drug design (SBDD) , on the other hand, utilizes the known 3D structure of the target protein. mdpi.comnih.gov As discussed in the molecular docking section, the detailed knowledge of the binding site allows for the rational design of new ligands with improved affinity and selectivity. This can involve modifying the lead compound to enhance existing interactions or to form new ones with the target's active site residues. mdpi.com For carboxamide derivatives, SBDD has been successfully applied to optimize their inhibitory activity against various enzymes. mdpi.commdpi.com

Preclinical Pharmacokinetics and Metabolism of N Phenyloxolane 2 Carboxamide

In Vitro Metabolic Stability Assessment of N-phenyloxolane-2-carboxamide

The metabolic stability of a compound, or its susceptibility to biotransformation, is a critical factor in drug discovery. It is typically expressed by its in vitro half-life (t1/2) and intrinsic clearance (CLint). srce.hrif-pan.krakow.pl A rapid biotransformation can decrease the exposure to the parent compound, while high metabolic stability might lead to drug-drug interactions. srce.hr In vitro assays using liver microsomes and hepatocytes are standard methods for assessing metabolic stability early in the drug discovery process. nuvisan.comspringernature.com

Hepatic Microsomal Stability Studies

Hepatic microsomal stability assays are a key tool in high-throughput screening to predict in vivo hepatic clearance. nuvisan.comnih.gov These assays involve incubating a test compound with liver microsomes, which contain phase I metabolic enzymes like cytochrome P450 (CYP) enzymes, and an NADPH-regenerating system. srce.hrcreative-diagnostics.com The rate of disappearance of the parent compound is monitored over time to determine its metabolic stability. springernature.com

A standard procedure for a microsomal stability assay involves: srce.hrpharmaron.com

An incubation mixture containing the test compound, liver microsomes, and a phosphate (B84403) buffer.

Pre-incubation at 37°C before the addition of an NADPH-regenerating system to start the metabolic reaction.

Sampling at various time points (e.g., 0, 10, 20, 30, and 60 minutes). pharmaron.com

Quenching the reaction with a solvent like acetonitrile (B52724).

Analysis of the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound. nih.gov

The data from these studies are used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint), which can then be used to rank compounds and predict their in vivo hepatic extraction ratio. srce.hrnih.gov For instance, compounds can be categorized based on their stability in mouse liver microsomes (MLM), with a t1/2 of less than 30 minutes considered unstable and a t1/2 greater than or equal to 60 minutes considered stable. srce.hr

Table 1: General Classification of Compound Stability in Mouse Liver Microsomes This table is interactive. Click on the headers to sort the data.

| Stability Classification | In Vitro Half-life (t1/2) |

|---|---|

| Unstable | < 30 min |

| Stable | ≥ 60 min |

Data based on general classifications mentioned in the literature. srce.hr

Hepatocyte Incubation Assays

Hepatocyte incubation assays provide a more comprehensive assessment of metabolic stability as they contain a full complement of both phase I and phase II metabolic enzymes and cofactors. springernature.combdj.co.jp These assays can be conducted with cryopreserved hepatocytes from various species, including humans, rats, and mice, in suspension or as plated cultures. nuvisan.comnih.gov Plated hepatocytes are particularly useful for evaluating compounds with low turnover rates that require longer incubation times. bdj.co.jp

The general protocol for a hepatocyte incubation assay in suspension involves: srce.hr

Preparing a suspension of hepatocytes.

Pre-incubating the cell suspension at 37°C.

Adding the test compound to initiate the incubation.

Collecting samples at different time points.

Stopping the reaction with a cold solvent.

Analyzing the supernatant for the parent drug and its metabolites. srce.hr

These assays allow for the determination of intrinsic clearance and can also be used for metabolite profiling. nih.govnih.gov Integrated platforms have been developed to simultaneously assess metabolic stability and identify metabolites, streamlining the drug discovery process. nih.gov

Metabolite Identification and Characterization of N-phenyloxolane-2-carboxamide and its Analogs

Identifying and characterizing the metabolites of a drug candidate is crucial for understanding its metabolic fate, potential for toxicity, and drug-drug interactions. mdpi.comlhasalimited.org Liquid chromatography coupled with high-resolution mass spectrometry (LC-MS/MS) is a primary technique for metabolite identification. mdpi.comnih.gov

The process of metabolite identification typically involves incubating the parent compound with a metabolically active system, such as liver microsomes or hepatocytes. springernature.commdpi.com The resulting samples are then analyzed by LC-MS/MS to detect and structurally elucidate the metabolites formed. nih.gov For carboxamide derivatives, expected metabolic pathways can include hydrolysis, hydroxylation, and N- and O-dealkylation. frontiersin.org For example, the trifluoromethyl group present in some analogs of N-phenyloxolane-2-carboxamide is known to enhance resistance to oxidative metabolism.

Computational tools can assist in predicting the metabolic fate of a compound and help in the interpretation of experimental data. lhasalimited.org The identification of metabolites is confirmed by comparing their mass spectra and retention times with those of authentic reference standards when available. nih.gov

Prediction of In Vivo Pharmacokinetic Parameters for N-phenyloxolane-2-carboxamide Analogs

Predicting the in vivo pharmacokinetic (PK) properties of drug candidates early in the discovery phase is essential to select compounds with favorable absorption, distribution, metabolism, and excretion (ADME) profiles. optibrium.comnih.gov This helps in reducing the number of in vivo experiments and guides the design of molecules with optimal PK profiles. nih.gov

Absorption, Distribution, Excretion (ADE) Prediction

In silico and in vitro models are widely used to predict the ADME properties of new chemical entities. uniroma1.itnih.gov

Absorption: Human Intestinal Absorption (HIA) can be predicted using models like Caco-2 cell permeability assays. researchgate.net Machine learning models trained on large datasets of natural compounds have shown high accuracy in predicting gastrointestinal (GI) absorption. mdpi.com

Distribution: Key parameters for distribution include the volume of distribution (Vd) and plasma protein binding (PPB). uniroma1.it These can be predicted using computational models. The ability of a compound to cross the blood-brain barrier (BBB) is another critical distribution parameter that is often assessed. researchgate.net

Excretion: The route and rate of elimination of a drug and its metabolites are predicted. For some antibody-drug conjugates, the payload (like MMAE) is primarily eliminated through the biliary-fecal route, while the antibody component is cleared renally. nih.gov

Table 2: Commonly Predicted ADME Parameters This table is interactive. Click on the headers to sort the data.

| Parameter | Description | Prediction Method |

|---|---|---|

| Human Intestinal Absorption (HIA) | The extent to which a drug is absorbed from the gut into the bloodstream. | Caco-2 cell permeability, in silico models. researchgate.net |

| Caco-2 Permeability | An in vitro model to predict intestinal drug absorption. | Cell-based assay. researchgate.net |

| Plasma Protein Binding (PPB) | The degree to which a drug binds to proteins in the blood plasma. | In silico models. uniroma1.itresearchgate.net |

| Blood-Brain Barrier (BBB) Penetration | The ability of a drug to cross the barrier between the blood and the brain. | In silico models. researchgate.net |

Physiologically-Based Pharmacokinetic (PBPK) Modeling

PBPK modeling is a mathematical technique used to simulate the ADME of a drug in the body. nih.govmdpi.com These models integrate physicochemical properties of the drug with physiological and anatomical parameters of the species being studied. mdpi.com PBPK models are increasingly used in drug discovery and development for various applications, including: nih.govnih.gov

Predicting drug-drug interactions.

Forecasting PK in special populations (e.g., pediatrics).

Supporting first-in-human dose selection. europa.eu

The development of a PBPK model involves compiling data on the drug's properties and the physiological parameters of the organism. mdpi.complos.org These models can be built using specialized software platforms and are subject to verification and qualification to ensure their predictive performance. nih.goveuropa.eu By simulating the concentration-time profiles of a drug in various tissues, PBPK models provide a mechanistic understanding of its pharmacokinetic behavior. nih.gov

Analytical Methodologies for N Phenyloxolane 2 Carboxamide Research

Chromatographic Techniques for Separation and Quantification of N-phenyloxolane-2-carboxamide and its Metabolites

Chromatography is a cornerstone for the analysis of pharmaceutical compounds and their metabolites in biological and environmental samples. dergipark.org.trnih.gov These techniques excel at separating individual components from a mixture, which is a critical prerequisite for accurate quantification and identification. dergipark.org.tr Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable, with the choice depending on the volatility and thermal stability of the analyte. nih.gov

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of non-volatile or thermally sensitive compounds like N-phenyloxolane-2-carboxamide. dergipark.org.tr Its application is crucial for bioanalysis in preclinical and clinical studies, allowing for the quantification of the parent drug and its metabolites. dergipark.org.tr The method's success hinges on the optimization of several parameters to achieve good resolution and minimize interference from endogenous matrix components. nih.gov

A typical HPLC setup involves a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. turkjps.org The mobile phase often consists of a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol. turkjps.orgnih.gov A gradient elution, where the solvent composition is changed over time, is commonly employed to effectively separate a range of compounds with varying polarities, which is particularly useful when analyzing both the parent compound and its more polar metabolites. nih.gov Detection is frequently accomplished using an ultraviolet/visible (UV-Vis) or a diode-array detector (DAD), which measures the absorbance of the analytes at specific wavelengths. nih.govepa.gov

Table 1: Illustrative HPLC Parameters for N-phenyloxolane-2-carboxamide Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) turkjps.org | Separates analytes based on polarity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Aqueous Buffer nih.gov | Elutes compounds from the column. |

| Elution Mode | Gradient or Isocratic nih.gov | Optimizes separation of multiple components. |

| Flow Rate | 0.5 - 1.5 mL/min turkjps.orgnih.gov | Affects retention time and peak resolution. |

| Column Temp. | Ambient or controlled (e.g., 30-40°C) turkjps.org | Improves peak shape and reproducibility. |

| Detector | UV-Vis or Diode-Array Detector (DAD) nih.gov | Quantifies the compound based on light absorbance. |

| Injection Vol. | 5 - 50 µL turkjps.org | Introduces the sample into the system. |

Gas Chromatography (GC) Approaches

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. libretexts.org For compounds with low volatility, such as N-phenyloxolane-2-carboxamide which contains polar amide functional groups, a derivatization step is often necessary to increase volatility and thermal stability. libretexts.orgnih.gov This chemical modification converts polar functional groups into less polar, more volatile derivatives suitable for GC analysis. nih.gov

The GC system uses a carrier gas, typically an inert gas like helium or nitrogen, to move the volatilized sample through a capillary column. libretexts.org The choice of column, often with a non-polar or mid-polar stationary phase like HP-5MS, is critical for achieving separation. mdpi.com The separation is based on the differential partitioning of compounds between the mobile gas phase and the stationary liquid phase. libretexts.org A temperature program is used to ramp the column temperature, allowing for the elution of compounds with different boiling points. researchgate.net GC is frequently coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. mdpi.com

Table 2: Representative Gas Chromatography (GC) Parameters

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Derivatization | Silylation (e.g., with MSTFA) nih.gov | Increases volatility of polar analytes. |

| Column | Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm) mdpi.com | Separates volatile compounds. |

| Carrier Gas | Helium or Nitrogen libretexts.org | Transports sample through the column. |

| Inlet Mode | Split/Splitless researchgate.net | Introduces a precise amount of sample onto the column. |

| Oven Program | Temperature gradient (e.g., 50°C to 300°C) | Elutes compounds based on boiling point. |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | Detects and quantifies eluted compounds. |

Spectroscopic Methods for N-phenyloxolane-2-carboxamide Characterization

Spectroscopic methods are indispensable for the structural elucidation of organic molecules. uclouvain.be They provide detailed information about the molecular weight, elemental composition, functional groups, and the precise arrangement of atoms within a molecule. uclouvain.bekarary.edu.sd For N-phenyloxolane-2-carboxamide, a combination of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy provides a complete structural picture. smolecule.com

Mass Spectrometry (MS) Applications for Structure Elucidation and Quantification

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.govnih.gov High-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, can measure the mass of the molecular ion with high accuracy, allowing for the unambiguous determination of the compound's molecular formula.

When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying the parent drug and its metabolites in complex biological matrices. nih.gov Tandem mass spectrometry (MS/MS or MSn) experiments involve isolating a specific ion (such as the molecular ion) and fragmenting it to produce a characteristic pattern of product ions. nih.gov This fragmentation spectrum provides a structural fingerprint that is crucial for confirming the identity of a known compound or for elucidating the structure of an unknown metabolite. nih.govd-nb.info

Table 3: Predicted Mass Spectrometry Data for N-phenyloxolane-2-carboxamide

| Ion Type | Predicted m/z | Description |

|---|---|---|

| Molecular Ion [M+H]⁺ | 192.1024 | Protonated molecule, used for molecular weight confirmation. |

| Fragment Ion 1 | 94.0657 | Corresponds to the anilinium ion [C₆H₅NH₃]⁺. |

| Fragment Ion 2 | 71.0497 | Corresponds to the acylium ion from the oxolane-2-carbonyl moiety [C₄H₇CO]⁺. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic compounds in solution. uzh.ch It provides detailed information about the carbon-hydrogen framework of a molecule. copernicus.org One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR are fundamental for structural confirmation.

In the ¹H NMR spectrum of N-phenyloxolane-2-carboxamide, the chemical shifts, integration values, and coupling patterns of the signals confirm the number and connectivity of protons. For example, distinct signals would be expected for the aromatic protons on the phenyl ring, the protons on the oxolane ring, and the amide N-H proton. The ¹³C NMR spectrum reveals the number of unique carbon environments, with characteristic chemical shifts for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the oxolane ring. Two-dimensional (2D) NMR experiments, such as COSY and HSQC, can be used to establish definitive proton-proton and proton-carbon correlations, respectively, confirming the complete molecular structure.

Table 4: Hypothetical NMR Data for N-phenyloxolane-2-carboxamide

| Spectrum | Chemical Shift (δ) Range (ppm) | Corresponding Protons/Carbons |

|---|---|---|

| ¹H NMR | 8.0 - 9.0 | Amide (N-H) proton |

| 7.0 - 7.6 | Aromatic (C₆H₅) protons | |

| 4.5 - 4.8 | Oxolane C2 proton (CH) | |

| 3.8 - 4.2 | Oxolane C5 protons (CH₂) | |

| 1.9 - 2.5 | Oxolane C3, C4 protons (CH₂) | |